molecular formula C9H8F4O B3346731 2-Ethoxy-4-fluorobenzotrifluoride CAS No. 1233541-58-6

2-Ethoxy-4-fluorobenzotrifluoride

Cat. No.: B3346731
CAS No.: 1233541-58-6
M. Wt: 208.15 g/mol
InChI Key: OMZYCGJJVRSOQX-UHFFFAOYSA-N
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Description

2-Ethoxy-4-fluorobenzotrifluoride is an organic compound with the molecular formula C9H8F4O. It is a liquid at room temperature and is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The compound is characterized by the presence of an ethoxy group, a fluorine atom, and a trifluoromethyl group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethoxy-4-fluorobenzotrifluoride can be synthesized through several methods. One common synthetic route involves the reaction of 2,4-difluorobenzotrifluoride with sodium ethoxide in an inert atmosphere. The reaction is typically carried out in 1,4-dioxane at a temperature of 80°C for 48 hours .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-fluorobenzotrifluoride undergoes various types of chemical reactions, including:

    Substitution Reactions: The ethoxy and fluorine groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogens and nucleophiles. The reactions are typically carried out in the presence of a catalyst.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzotrifluorides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

2-Ethoxy-4-fluorobenzotrifluoride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-fluorobenzotrifluoride involves its interaction with specific molecular targets and pathways. The ethoxy and fluorine groups play a crucial role in its reactivity and interactions with other molecules. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it suitable for various applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethoxy-4-chlorobenzotrifluoride
  • 2-Ethoxy-4-bromobenzotrifluoride
  • 2-Ethoxy-4-iodobenzotrifluoride

Uniqueness

2-Ethoxy-4-fluorobenzotrifluoride is unique due to the presence of the fluorine atom, which imparts distinct chemical properties compared to its chloro, bromo, and iodo counterparts. The fluorine atom enhances the compound’s reactivity and stability, making it valuable in various applications.

Properties

IUPAC Name

2-ethoxy-4-fluoro-1-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F4O/c1-2-14-8-5-6(10)3-4-7(8)9(11,12)13/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMZYCGJJVRSOQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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